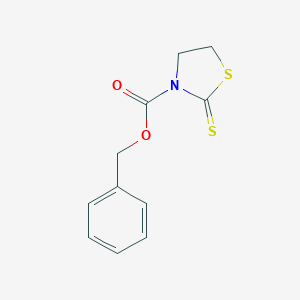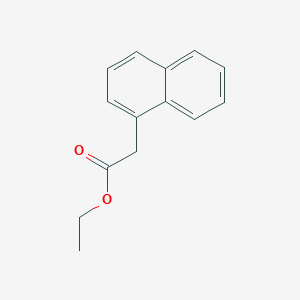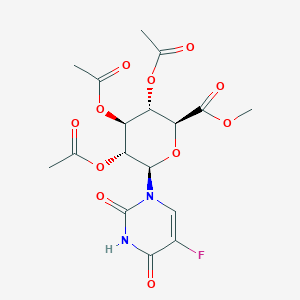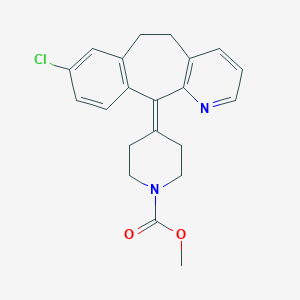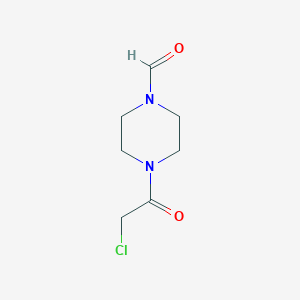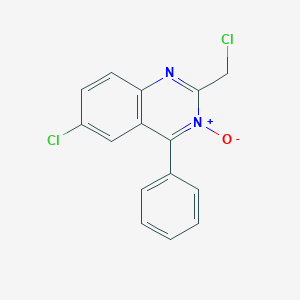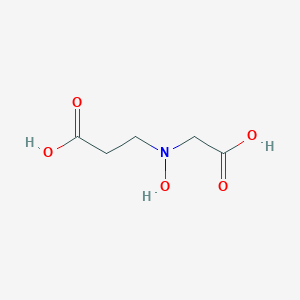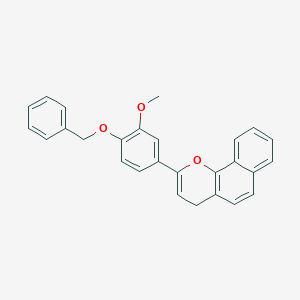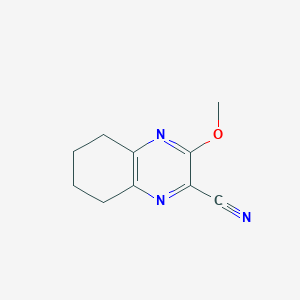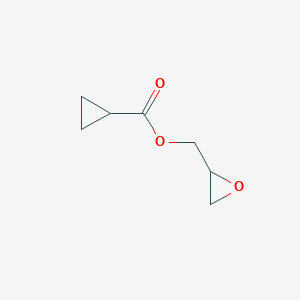
(Oxiran-2-yl)methyl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxiran-2-yl)methyl cyclopropanecarboxylate, also known as EPX-100, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
(Oxiran-2-yl)methyl cyclopropanecarboxylate exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. Specifically, (Oxiran-2-yl)methyl cyclopropanecarboxylate can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, (Oxiran-2-yl)methyl cyclopropanecarboxylate can induce apoptosis in cancer cells and promote the expression of genes involved in cell differentiation and proliferation.
Effets Biochimiques Et Physiologiques
(Oxiran-2-yl)methyl cyclopropanecarboxylate has been shown to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate has been shown to promote the differentiation and proliferation of stem cells, which can be used in regenerative medicine. (Oxiran-2-yl)methyl cyclopropanecarboxylate has also been shown to enhance the solubility and bioavailability of drugs, which can improve their therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
(Oxiran-2-yl)methyl cyclopropanecarboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate can be easily modified to obtain derivatives with improved properties. However, (Oxiran-2-yl)methyl cyclopropanecarboxylate has some limitations, including its high cost and limited availability.
Orientations Futures
(Oxiran-2-yl)methyl cyclopropanecarboxylate has several potential future directions for research, including its use in the development of new cancer therapies, drug delivery systems, and regenerative medicine. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate can be further studied for its potential use as a catalyst in various organic reactions. Further research is needed to fully understand the mechanisms of action of (Oxiran-2-yl)methyl cyclopropanecarboxylate and its potential applications in various fields.
Méthodes De Synthèse
(Oxiran-2-yl)methyl cyclopropanecarboxylate is synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with epichlorohydrin in the presence of a base catalyst. The resulting product is then purified and subjected to further reactions to obtain the final compound.
Applications De Recherche Scientifique
(Oxiran-2-yl)methyl cyclopropanecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (Oxiran-2-yl)methyl cyclopropanecarboxylate has shown promising results in the treatment of cancer, as it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate has been studied for its potential use in drug delivery systems, as it can enhance the solubility and bioavailability of drugs.
In material science, (Oxiran-2-yl)methyl cyclopropanecarboxylate has been used as a monomer in the synthesis of various polymers and copolymers, which can be used in the production of adhesives, coatings, and composites. (Oxiran-2-yl)methyl cyclopropanecarboxylate has also been studied for its potential use as a catalyst in various organic reactions, due to its unique structural properties.
Propriétés
Numéro CAS |
130433-14-6 |
|---|---|
Nom du produit |
(Oxiran-2-yl)methyl cyclopropanecarboxylate |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C7H10O3/c8-7(5-1-2-5)10-4-6-3-9-6/h5-6H,1-4H2 |
Clé InChI |
DEKMGXYMVCQWQD-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)OCC2CO2 |
SMILES canonique |
C1CC1C(=O)OCC2CO2 |
Synonymes |
Cyclopropanecarboxylic acid, oxiranylmethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



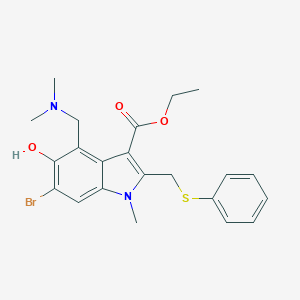
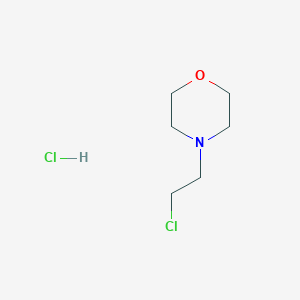
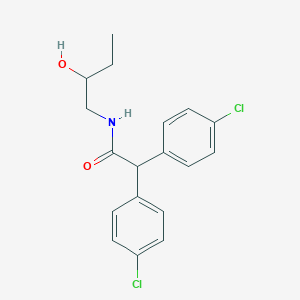
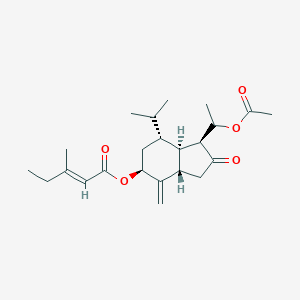
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
